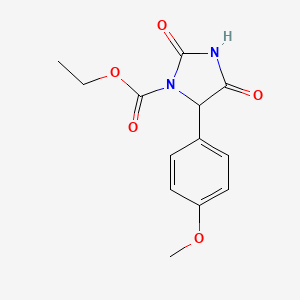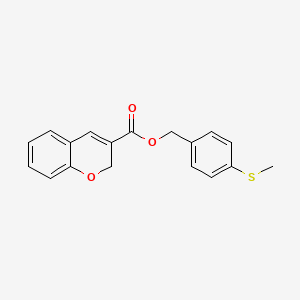
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol is a chiral compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline or indole itself.
Functionalization: The indole core is then functionalized at the 5 and 6 positions with methoxy groups using electrophilic aromatic substitution reactions.
Chiral Center Introduction: The chiral center at the propanol side chain is introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries.
Final Coupling: The final step involves coupling the functionalized indole with the chiral propanol side chain under suitable reaction conditions, such as using a base and a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the indole ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: The major product would be the corresponding ketone.
Reduction: The major product could be the fully reduced indole or the deoxygenated compound.
Substitution: The major products would be the substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The methoxy groups and the chiral center may play a role in enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Methoxy-1H-indol-1-yl)propan-2-ol: Lacks one methoxy group compared to the target compound.
(S)-1-(6-Methoxy-1H-indol-1-yl)propan-2-ol: Lacks one methoxy group compared to the target compound.
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)ethanol: Has an ethanol side chain instead of propanol.
Uniqueness
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-ol is unique due to the presence of two methoxy groups at the 5 and 6 positions of the indole ring and the chiral propanol side chain. These structural features may contribute to its specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2S)-1-(5,6-dimethoxyindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H17NO3/c1-9(15)8-14-5-4-10-6-12(16-2)13(17-3)7-11(10)14/h4-7,9,15H,8H2,1-3H3/t9-/m0/s1 |
InChI Key |
AHSRINFPGNHNIN-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CN1C=CC2=CC(=C(C=C21)OC)OC)O |
Canonical SMILES |
CC(CN1C=CC2=CC(=C(C=C21)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]thiazol-2-yl)cyclohexanol](/img/structure/B12942176.png)
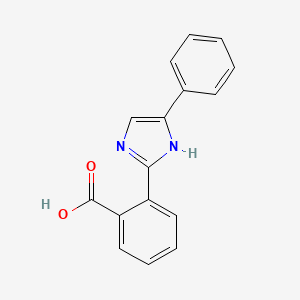

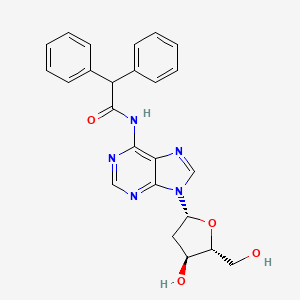

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942194.png)
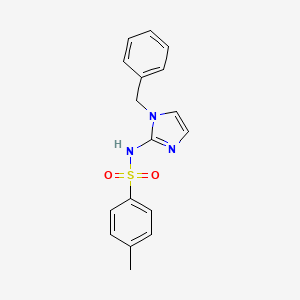

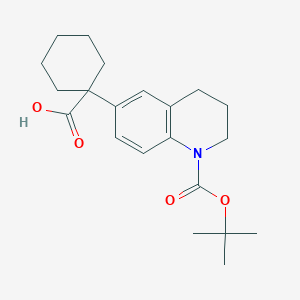
![3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine](/img/structure/B12942226.png)
![7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B12942243.png)

